

# Spectroscopic Characterization of 8-Bromo-1-octene: A Technical Guide

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## Compound of Interest

Compound Name: 8-Bromo-1-octene

Cat. No.: B045317

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This guide provides a comprehensive overview of the spectroscopic data for **8-Bromo-1-octene** (CAS No. 2695-48-9), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Molecular Structure and Properties

- Chemical Name: **8-Bromo-1-octene**<sup>[1]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>15</sub>Br<sup>[1]</sup><sup>[2]</sup>
- Molecular Weight: 191.11 g/mol <sup>[2]</sup><sup>[3]</sup>
- Appearance: Liquid
- Density: 1.139 g/mL at 25 °C
- Refractive Index: n<sub>20/D</sub> 1.467

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **8-Bromo-1-octene**, spectra are typically recorded in deuterated chloroform

(CDCl<sub>3</sub>).[\[1\]](#)[\[4\]](#)[\[5\]](#)

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	H-2
~5.0	m	2H	H-1
3.40	t	2H	H-8 (α to Br)
~2.0	m	2H	H-3
~1.8	m	2H	H-7
~1.4	m	4H	H-4, H-5, H-6

Data sourced from publicly available spectra.[\[4\]](#)[\[6\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum identifies the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
138.9	C-2
114.2	C-1
33.9	C-8 ( $\alpha$ to Br)
33.7	C-3
32.7	C-7
28.6	C-4, C-5, or C-6
28.1	C-4, C-5, or C-6
27.8	C-4, C-5, or C-6

Data sourced from publicly available spectra.[\[1\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **8-Bromo-1-octene** is typically obtained from a neat (pure) liquid sample as a thin film.[\[1\]](#)[\[2\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3075	Medium	=C-H stretch (alkene)
~2930, ~2855	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~990, ~910	Strong	=C-H bend (alkene out-of-plane)
~640	Medium	C-Br stretch

Data interpretation based on characteristic IR absorption frequencies.[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this compound.

m/z Ratio	Interpretation
190/192	Molecular ions $[M]^+$ and $[M+2]^+$ , characteristic of a bromine-containing compound
111	Loss of Br radical
41, 55	Common alkyl fragments

Data sourced from the NIST Mass Spectrometry Data Center and other databases.[\[2\]](#)[\[3\]](#)[\[7\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like **8-Bromo-1-octene**.

## NMR Data Acquisition

- Sample Preparation: Weigh approximately 10-20 mg of **8-Bromo-1-octene** for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean vial.[\[8\]](#)[\[9\]](#)
- Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette with a small glass wool or cotton plug directly into a 5 mm NMR tube.[\[8\]](#)[\[10\]](#) The final liquid height in the tube should be approximately 4-5 cm.[\[9\]](#)
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument then locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[9\]](#)
- Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure high-resolution spectra.[\[9\]](#)
- Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and initiate the experiment.[\[9\]](#)[\[11\]](#) For  $^{13}\text{C}$  NMR, a larger number of

scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[8\]](#)

- Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed.

## IR Data Acquisition (Neat Liquid Film)

- Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[\[12\]](#) Handle them by the edges to avoid transferring moisture or oils.
- Sample Application: Place 1-2 drops of neat **8-Bromo-1-octene** onto the center of one salt plate using a Pasteur pipette.[\[13\]](#)[\[14\]](#)
- Creating the Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[\[12\]](#)[\[15\]](#)
- Spectrum Acquisition: Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[\[13\]](#) First, run a background spectrum with no sample in the beam path. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
- Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and dry them with a soft tissue before returning them to a desiccator.[\[12\]](#)

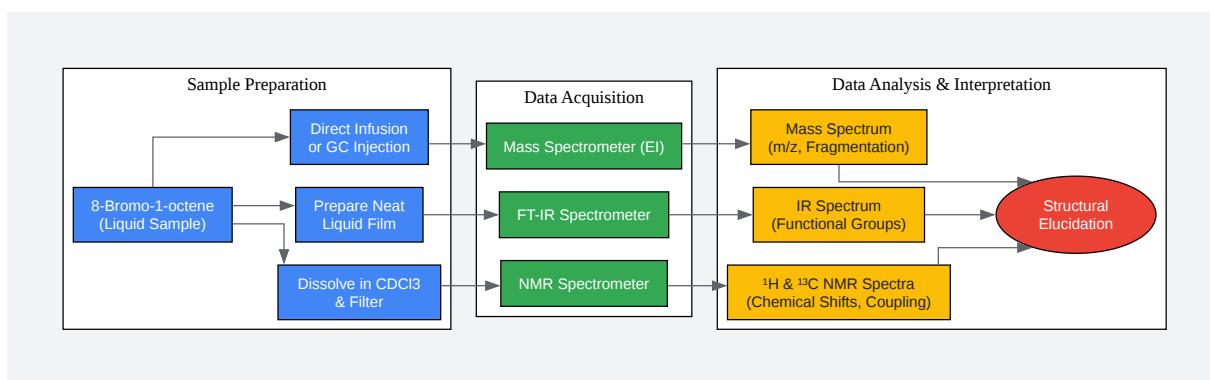
## Mass Spectrometry Data Acquisition (Electron Ionization)

- Sample Introduction: For a volatile liquid like **8-Bromo-1-octene**, direct infusion or injection into a Gas Chromatography (GC-MS) system is common.[\[16\]](#)[\[17\]](#) For direct infusion, a small amount of the sample is introduced into the instrument's vacuum system where it vaporizes.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[16\]](#) This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ).

- Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments.[16]
- Mass Analysis: The ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18]
- Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[18]

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **8-Bromo-1-octene**.



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Caption: Workflow for Spectroscopic Analysis of **8-Bromo-1-octene**.

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